molecular formula C8H4F3IO B2716682 4-Iodo-3-(trifluoromethyl)benzaldehyde CAS No. 1261777-98-3

4-Iodo-3-(trifluoromethyl)benzaldehyde

Cat. No.: B2716682
CAS No.: 1261777-98-3
M. Wt: 300.019
InChI Key: ZUWGFQDHUQCKFV-UHFFFAOYSA-N
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Description

4-Iodo-3-(trifluoromethyl)benzaldehyde is a chemical compound with the CAS Number: 1261777-98-3 . It has a molecular weight of 300.02 and its IUPAC name is this compound . It is a solid at ambient temperature .


Synthesis Analysis

The synthesis of this compound involves a reaction with iodine, triethylamine, and triphenylphosphine in toluene . The reaction conditions include an inert atmosphere and a sealed tube .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H4F3IO/c9-8(10,11)6-3-5(4-13)1-2-7(6)12/h1-4H . The InChI key is ZUWGFQDHUQCKFV-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound undergoes aminocarbonylation in DMF using phosphoryl chloride to give N,N-dimethyl-(4-trifluoromethyl)benzamide . The mechanism of the copper-free Sonogashira cross-coupling reaction of 4-iodobenzotrifluoride with differently para-substituted phenylacetylenes has been investigated .


Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . It has a molecular weight of 300.02 .

Scientific Research Applications

Catalysis and Organic Synthesis

  • Rhenium-Catalyzed Trifluoromethylation : 4-Iodo-3-(trifluoromethyl)benzaldehyde has been utilized in the trifluoromethylation of aromatic and heteroaromatic compounds, showcasing the potential for creating fluorinated organic molecules which are of great interest in pharmaceuticals and agrochemicals (Mejía & Togni, 2012).
  • Preparation and Polymerization of Benzaldehyde Derivatives : The compound is used in the preparation of new monomers, such as Benzaldehyde formaldehyde azine, for polymer synthesis, demonstrating its utility in creating novel polymeric materials with specific properties (Hashidzume et al., 2000).

Materials Science

  • Synthesis of Fluorinated Microporous Polyaminals : Employed in the creation of hyper-cross-linked microporous polyaminal networks for carbon dioxide adsorption, highlighting its relevance in environmental chemistry and materials science for gas storage and separation technologies (Li, Zhang, & Wang, 2016).
  • Development of Fluorescent Polymers : Its derivatives are used in synthesizing highly fluorescent materials, indicating its importance in the development of optical and photonic devices (Neilson et al., 2008).

Environmental Chemistry

  • Metal-Organic Frameworks for Catalysis : The compound has been explored in the context of metal-organic frameworks (MOFs) for catalytic applications, showing its potential in facilitating environmentally benign chemical transformations (Schlichte, Kratzke, & Kaskel, 2004).

Safety and Hazards

4-Iodo-3-(trifluoromethyl)benzaldehyde is classified as a hazard under the GHS Classification. It may cause respiratory irritation (H335), skin irritation (H315), and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fumes, wearing protective gloves/eye protection/face protection, and washing skin thoroughly after handling .

Properties

IUPAC Name

4-iodo-3-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3IO/c9-8(10,11)6-3-5(4-13)1-2-7(6)12/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWGFQDHUQCKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)C(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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